molecular formula C12H7BrF3NO2S B2369948 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide CAS No. 1480694-08-3

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide

Cat. No.: B2369948
CAS No.: 1480694-08-3
M. Wt: 366.15
InChI Key: URZOSHSPHZSFLC-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H7BrF3NO2S. It is a sulfonamide derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4,5-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Electrophilic aromatic substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Electrophilic aromatic substitution: Formation of nitro or halogenated derivatives.

    Reduction: Formation of the corresponding amine.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl and bromine groups enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with bromine and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZOSHSPHZSFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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